An In-depth Technical Guide to Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6)
An In-depth Technical Guide to Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5-dimethylthiophene-3-carboxylate, a polysubstituted thiophene derivative, is a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. The thiophene ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, owing to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of Ethyl 4,5-dimethylthiophene-3-carboxylate, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 19156-44-6 | [2][3] |
| Molecular Formula | C₉H₁₂O₂S | [2][3] |
| Molecular Weight | 184.26 g/mol | [2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
| Solubility | Expected to be soluble in common organic solvents | - |
| LogP (calculated) | 2.54 | [2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance):
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An aromatic proton singlet for the hydrogen at the 2-position of the thiophene ring.
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Two singlets corresponding to the two methyl groups at the 4- and 5-positions.
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A quartet and a triplet for the ethyl ester group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Signals for the four carbons of the thiophene ring.
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Signals for the two methyl carbons.
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A signal for the carbonyl carbon of the ester.
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Signals for the two carbons of the ethyl group.
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IR (Infrared) Spectroscopy:
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A strong absorption band for the C=O stretching of the ester group, typically in the range of 1700-1730 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons.
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Vibrations associated with the thiophene ring.[5]
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MS (Mass Spectrometry):
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A molecular ion peak (M⁺) corresponding to the molecular weight of 184.26.
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Synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate
The synthesis of polysubstituted thiophenes can be achieved through various named reactions, such as the Paal-Knorr, Fiesselmann, and Gewald syntheses. However, the Gewald synthesis typically yields 2-aminothiophenes.[4] A more direct and relevant approach for the synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate can be adapted from a patented method for its methyl ester analog. This method involves the reaction of an α-mercaptoketone with an acrylate derivative.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the readily available 3-chloro-2-butanone.
Caption: Proposed synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of the corresponding methyl ester and should be optimized for the ethyl ester.
Step 1: In situ formation of 3-Mercapto-2-butanone
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In a well-ventilated fume hood, prepare a solution of sodium hydrosulfide (NaSH) in a suitable solvent system (e.g., a two-phase system of water and an organic solvent like toluene).
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Cool the NaSH solution to a low temperature (e.g., 0-5 °C) with vigorous stirring.
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Slowly add 3-chloro-2-butanone to the cooled NaSH solution, maintaining the low temperature. The reaction is exothermic.
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After the addition is complete, allow the reaction to stir for a specified period to ensure complete conversion to 3-mercapto-2-butanone. The organic layer containing the product is then separated.
Step 2: Cyclization and Aromatization
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To the solution of 3-mercapto-2-butanone, add ethyl 3-methoxyacrylate.
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Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt), to initiate the condensation reaction.
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Stir the reaction mixture at room temperature for several hours to form the tetrahydrothiophene intermediate.
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Upon completion of the cyclization, carefully add a dilute acid (e.g., sulfuric acid) to the reaction mixture. This step facilitates the dehydration of the intermediate to the aromatic thiophene product.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 4,5-dimethylthiophene-3-carboxylate.
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Purify the crude product by vacuum distillation or column chromatography.
Chemical Reactivity and Derivatization
The chemical reactivity of Ethyl 4,5-dimethylthiophene-3-carboxylate is dictated by the functional groups present: the thiophene ring and the ethyl ester.
Caption: Key reaction pathways for Ethyl 4,5-dimethylthiophene-3-carboxylate.
Reactions of the Thiophene Ring
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Electrophilic Aromatic Substitution: Thiophenes are generally more reactive towards electrophilic substitution than benzene. The substitution pattern is directed by the existing substituents. The electron-withdrawing ester group at the 3-position will deactivate the ring, particularly the adjacent 2-position. Therefore, electrophilic substitution, such as halogenation or nitration, is expected to occur at the less hindered and less deactivated 2-position.
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Metalation: The hydrogen at the 2-position can be abstracted by a strong base like n-butyllithium to form a lithiated intermediate. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce new functional groups at the 2-position.
Reactions of the Ethyl Ester Group
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Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 4,5-dimethylthiophene-3-carboxylic acid.[6] This carboxylic acid is a versatile intermediate for further derivatization.
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Reduction: The ester can be reduced to the corresponding primary alcohol, (4,5-dimethylthiophen-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Amidation: The ester can be converted to amides by reaction with amines, often requiring elevated temperatures or the use of catalysts. This reaction is crucial for introducing diverse functionalities and is widely used in the synthesis of bioactive molecules.
Applications in Research and Drug Development
While specific applications of Ethyl 4,5-dimethylthiophene-3-carboxylate are not extensively documented in publicly available literature, its structural motifs are present in a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.
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As an Intermediate for Bioactive Molecules: The related compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is a well-known intermediate for the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents.[7][8][9] By analogy, the title compound serves as a valuable scaffold for the synthesis of novel thiophene-based compounds with potential therapeutic activities.
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Scaffold for Anti-inflammatory and Antioxidant Agents: Derivatives of ethyl 2-amido-4,5-dimethylthiophene-3-carboxylate have shown promising anti-inflammatory and antioxidant activities.[5] The core structure of Ethyl 4,5-dimethylthiophene-3-carboxylate can be similarly elaborated to explore new compounds with these properties.
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Building Block in Materials Science: Thiophene-based molecules are of great interest in materials science for the development of organic electronics, such as conductive polymers and organic light-emitting diodes (OLEDs). The functional groups on Ethyl 4,5-dimethylthiophene-3-carboxylate allow for its incorporation into larger conjugated systems.
Safety and Handling
A complete Safety Data Sheet (SDS) for Ethyl 4,5-dimethylthiophene-3-carboxylate should be consulted before handling. The following is a summary of general safety precautions based on available data for similar compounds.[10]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 4,5-dimethylthiophene-3-carboxylate is a versatile and valuable building block for organic synthesis. Its thiophene core, adorned with reactive handles, provides a platform for the development of a wide array of novel compounds with potential applications in medicinal chemistry and materials science. While detailed characterization and application data for this specific molecule are emerging, the established chemistry of related thiophene derivatives provides a strong foundation for its exploration in the pursuit of new scientific discoveries.
References
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Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. Retrieved from [Link]
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Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Retrieved from [Link]
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SpectraBase. (n.d.). Thiophene-3-carboxylic acid, 4,5-dimethyl-2-thioureido-, ethyl ester. Retrieved from [Link]
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Amanote Research. (2012, June 16). Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate. Retrieved from [Link]
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ResearchGate. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
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Angene Chemical. (n.d.). Ethyl 4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Impact Factor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Retrieved from [Link]
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Scholars Research Library. (n.d.). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene-2-amino-3-carboxylate into potential anti-inflammatory agents-novel mono and diacids. Retrieved from [Link]
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